3,3'-Azanediylbis(3-methylbutan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Azanediylbis(3-methylbutan-1-ol) is a chemical compound with the molecular formula C10H23NO2 It is a derivative of butanol and is characterized by the presence of an azanediyl group linking two 3-methylbutan-1-ol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(3-methylbutan-1-ol) typically involves the reaction of 3-methylbutan-1-ol with an azanediyl precursor. One common method includes the following steps:
Reaction of 3-methylbutan-1-ol with an azanediyl precursor: This step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Purification and isolation: The intermediate is then purified and isolated using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Azanediylbis(3-methylbutan-1-ol) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Use of catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Continuous flow reactors: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,3’-Azanediylbis(3-methylbutan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Yields ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
3,3’-Azanediylbis(3-methylbutan-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Azanediylbis(3-methylbutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): Similar structure but with propan-1-ol units instead of 3-methylbutan-1-ol.
Bis(3-hydroxypropyl)amine: Another related compound with different alkyl groups.
Uniqueness
3,3’-Azanediylbis(3-methylbutan-1-ol) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
192325-59-0 |
---|---|
Molecular Formula |
C10H23NO2 |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(4-hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H23NO2/c1-9(2,5-7-12)11-10(3,4)6-8-13/h11-13H,5-8H2,1-4H3 |
InChI Key |
GLXFDIORWLKFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC(C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.